molecular formula C10H16O4 B13866614 Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate

Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate

Cat. No.: B13866614
M. Wt: 200.23 g/mol
InChI Key: JTWNZEVWAZZPMK-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate is an organic compound with a complex structure that includes a methoxymethylidene group, a methyloxane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of methanol with methyl 4-chloroacetoacetate in the presence of sodium hydride and potassium methoxide in tetrahydrofuran. The reaction is carried out at a controlled temperature of 15-25°C for 4-6 hours, followed by further reaction at 20-25°C for 3-5 hours. The product is then purified through a series of steps including cooling, pH adjustment, and filtration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate can undergo various chemical reactions including:

    Oxidation: Conversion to carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-10(9(11)13-3)6-8(7-12-2)4-5-14-10/h7H,4-6H2,1-3H3

InChI Key

JTWNZEVWAZZPMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=COC)CCO1)C(=O)OC

Origin of Product

United States

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